(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid
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Overview
Description
(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid typically involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- (2S)-3-Methyl-2-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoate
Uniqueness
(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid stands out due to its specific structural configuration, which imparts unique biological activities and chemical reactivity. Its combination of a chromene core with an amino acid derivative makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21NO6 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C22H21NO6/c1-12-13(2)22(27)29-20-14(3)17(10-9-16(12)20)28-11-18(24)23-19(21(25)26)15-7-5-4-6-8-15/h4-10,19H,11H2,1-3H3,(H,23,24)(H,25,26)/t19-/m0/s1 |
InChI Key |
YWJHJPLLTWZKRL-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
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